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Introduction

Sephadex G-150 is a well-established size-exclusion chromatography (SEC) medium, also
known as gel filtration, utilized for separating macromolecules based on their size.[1]
Composed of cross-linked dextran beads, this matrix allows for the effective purification and
fractionation of globular proteins and peptides, particularly those with a molecular weight
ranging from 5,000 to 300,000 Daltons (Da).[2] Its application is crucial in enzyme purification
protocols where separation from larger or smaller contaminants is necessary to achieve high
purity. This document provides detailed application notes and standardized protocols for the
use of Sephadex G-150 in enzyme purification.

Principle of Size-Exclusion Chromatography

Size-exclusion chromatography separates molecules based on their hydrodynamic volume.
The stationary phase consists of porous beads, in this case, Sephadex G-150.[2] When a
sample containing a mixture of molecules is passed through the column, larger molecules that
cannot enter the pores of the beads are excluded and travel through the column in the void
volume, eluting first.[2] Smaller molecules can diffuse into the pores, increasing the volume
they must traverse, causing them to move more slowly through the column and elute later.[2]
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This gentle separation technique does not involve binding to the stationary phase, minimizing

the risk of denaturing sensitive biomolecules like enzymes.[3]

Application Notes

Sephadex G-150 is particularly advantageous for:

High-Resolution Fractionation: Separating enzymes from other proteins and macromolecules
of different sizes.[2]

Group Separations: Removing high or low molecular weight contaminants.[3]

Molecular Weight Estimation: Determining the native molecular weight of an enzyme by
comparing its elution volume with that of known standards.[4]

The selection of Sephadex G-150 is ideal when the target enzyme's molecular weight falls

within its optimal fractionation range, ensuring effective separation from contaminants.[2]

Experimental Protocols

The following protocols describe the general steps for enzyme purification using a Sephadex

G-150 column. Specific conditions such as buffer composition, flow rate, and column

dimensions may need to be optimized for each specific enzyme.

Materials

Sephadex G-150 resin

Chromatography column

Peristaltic pump or gravity flow setup

Fraction collector

UV spectrophotometer or protein assay reagents (e.g., Bradford assay)
Equilibration/Elution Buffer (e.g., Tris-HCI, Phosphate buffer)[5][6]

Partially purified enzyme sample
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Protocol 1: Column Packing and Equilibration

Swelling the Resin: Weigh the required amount of dry Sephadex G-150 powder and
suspend it in an excess of the chosen equilibration buffer. Allow the gel to swell completely
according to the manufacturer's instructions (typically for several hours at room temperature
or in a boiling water bath for a shorter period).[7]

Preparing the Slurry: Decant the fine particles from the swollen gel and resuspend the resin
in the equilibration buffer to create a slurry of approximately 50-75%.[7]

Packing the Column: Pour the slurry into the column in a single, continuous motion to avoid
introducing air bubbles. Allow the gel to pack under gravity or with a pump at a slightly higher
flow rate than that to be used for the separation.[7]

Equilibration: Wash the packed column with at least two to three column volumes of the
equilibration buffer until the baseline on the UV detector is stable. This ensures that the
column is equilibrated and ready for sample application.

Protocol 2: Sample Application and Elution

Sample Preparation: The enzyme sample should be clarified by centrifugation or filtration
(0.45 um filter) to remove any particulate matter. The sample volume should ideally be
between 0.5% and 2% of the total column volume for optimal resolution.[8]

Sample Loading: Carefully apply the prepared sample to the top of the gel bed. Allow the
sample to enter the gel completely before adding more buffer.

Elution: Begin the elution with the equilibration buffer. Maintain a constant flow rate. For
example, a flow rate of 30 ml/hour has been used for purifying protease and L-methioninase.

[51[6]
Fraction Collection: Collect fractions of a defined volume (e.g., 3 ml per fraction).[5][6]

Monitoring Elution: Monitor the protein elution profile by measuring the absorbance of the
fractions at 280 nm or by performing a protein assay on each fraction.

Enzyme Activity Assay: Assay the collected fractions for the specific activity of the target
enzyme to identify the fractions containing the purified enzyme.
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e Pooling and Analysis: Pool the active fractions and perform further analysis, such as SDS-
PAGE, to determine the purity and molecular weight of the enzyme.

Data Presentation

The effectiveness of Sephadex G-150 in enzyme purification is demonstrated by the
quantitative data from various studies, summarized in the tables below.

Table 1: Purification of Various Enzymes using

Sephadex G-150

. Specific
Purification ] o
Enzyme Source Fold Yield (%) Activity Reference
o
(Uimg)
L- Escherichia
o ) 5.1 42.9 6.48 [6]
methioninase coli
Geobacillus
o-Amylase 33.85 33.3 372 [9]
sp.
Alkaline Bacillus
17.04 34.6 300 [10]
Protease cereus
Bacillus
Xylanase . 10.5 ~43 - [11]
subtilis

Note: The purification fold and yield for a-Amylase and Alkaline Protease represent the values
after an additional purification step following Sephadex G-150 chromatography.

Table 2: Experimental Parameters for Enzyme
Purification using Sephadex G-150
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Column . .
. ) Flow Rate Fraction Elution
Enzyme Dimensions Reference
(ml/hour) Volume (ml) Buffer
(cm)

0.02 M Tris-

Protease 65x 1.5 30 3 [5]
HCI, pH 8.0

L Potassium

o 40 x 2 30 3 phosphate [6]

methioninase
buffer, pH 7
0.1 M Tris-

Amylase 21x1.8 20 3 [12]
HCI, pH 7.5
50 mM
Sodium

Xylanase 90x0.8 15 3 [11]
phosphate
buffer, pH 6.0

Mandatory Visualizations
Diagram 1: General Enzyme Purification Workflow
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Caption: A typical multi-step workflow for enzyme purification.
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Diagram 2: Sephadex G-150 Size-Exclusion
Chromatography Principle
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Caption: Separation principle of molecules by size on a Sephadex G-150 column.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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